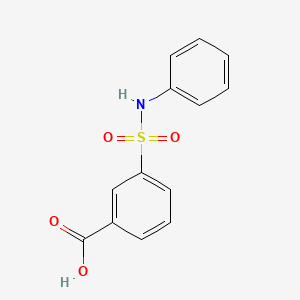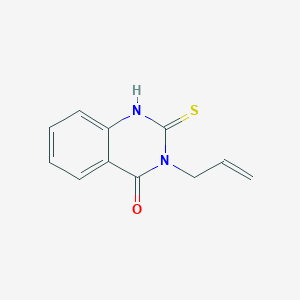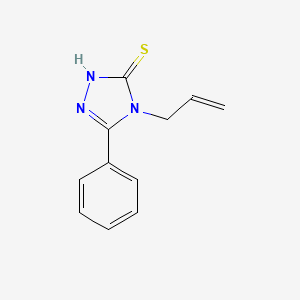
2-(2-アミノフェニル)イソインドール-1,3-ジオン
概要
説明
2-(2-Aminophenyl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a compound with significant chemical and pharmacological interest. It belongs to a class of compounds known for their complex chemical structures and diverse reactivity.
Synthesis Analysis
- Tan et al. (2016) developed a synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene and involving epoxidation and nucleophilic reactions to create amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).
- Worlikar and Larock (2008) reported a palladium-catalyzed aminocarbonylation of o-halobenzoates to synthesize 2-substituted isoindole-1,3-diones (Worlikar & Larock, 2008).
Molecular Structure Analysis
- Duru et al. (2018) characterized the molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, noting its non-planar structure and hydrogen bonding interactions (Duru, Evecen, Tanak, & Ağar, 2018).
- Anouar et al. (2019) studied the crystal structure of a related compound, revealing interactions like hydrogen bonds and π-π interactions (Anouar, Dioukhane, Aouine, El Omari, El Ammari, Saadi, Assani, & Ouarsal, 2019).
Chemical Reactions and Properties
- Tan et al. (2014) discovered a new synthesis method for amino-phthalimide derivatives of isoindole-1,3(2H)-dione, noting the importance of substituted amine groups in the aromatic rings (Tan, Bozkurt, Kishali, & Kara, 2014).
Physical Properties Analysis
- The study by Deshmukh and Sekar (2015) on the photophysical properties of ESIPT inspired fluorescent derivatives of isoindole dione revealed their sensitivity to solvent polarity and thermal stability (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
- Tan et al. (2020) explored isoindole-1,3(2H)-dione derivatives with varying substituents, showing how these affect the compound's properties, such as anticancer activity (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).
科学的研究の応用
医薬品合成
“2-(2-アミノフェニル)イソインドール-1,3-ジオン”とその誘導体は、医薬品合成における潜在的な用途のために注目を集めています . これらの誘導体の構造活性相関と生物学的特性は、治療薬としての可能性を解き明かすことを目的として研究されています .
除草剤
これらの化合物は、除草剤の開発にも応用されています . これらの除草剤の特定のメカニズムと有効性は、現在も研究中です .
着色剤と染料
“2-(2-アミノフェニル)イソインドール-1,3-ジオン”のユニークな化学構造は、着色剤と染料の製造に適しています . これらの化合物によって生成される鮮やかな色は、繊維や印刷などの業界で様々な用途があります .
ポリマー添加剤
これらの化合物は、ポリマーの添加剤として使用されます . これらは、ポリマーの特性を向上させ、より耐久性、柔軟性、または環境因子に対する耐性を高めることができます .
有機合成
“2-(2-アミノフェニル)イソインドール-1,3-ジオン”は、有機合成において重要な役割を果たしています . その反応性と多様な合成戦略により、複雑な有機化合物の構築において貴重なツールとなっています .
フォトクロミック材料
これらの化合物は、フォトクロミック材料の開発に応用されています . これらの材料は光に反応して色が変化し、光学やデータストレージなど様々な分野で潜在的な用途があります .
抗精神病薬
イソインドリン-1,3-ジオン誘導体は、抗精神病薬としての可能性を示しています . これらは、ドーパミン受容体D3を調節することが判明しており、精神障害の治療における潜在的な用途が示唆されています .
アルツハイマー病治療
イソインドリン-1,3-ジオン誘導体によるβ-アミロイドタンパク質凝集の阻害は、アルツハイマー病治療における潜在的な能力を示しています . これは、アルツハイマー病の世界的な有病率を考えると、有望な研究分野です .
作用機序
Target of Action
The primary target of 2-(2-Aminophenyl)isoindole-1,3-dione is the dopamine receptor D3 . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The receptor is involved in transmitting signals in the brain and other areas inside cells .
Mode of Action
2-(2-Aminophenyl)isoindole-1,3-dione modulates the dopamine receptor D3 . By interacting with this receptor, the compound can influence the receptor’s activity. This interaction leads to changes in the cell’s function, affecting how signals are transmitted within the cell .
Biochemical Pathways
The activation of the dopamine receptor D3 by 2-(2-Aminophenyl)isoindole-1,3-dione can lead to the inhibition of adenylyl cyclase, reducing the formation of cyclic adenosine monophosphate (cAMP) . This can affect various biochemical pathways within the cell, leading to changes in the cell’s activity .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The modulation of the dopamine receptor D3 by 2-(2-Aminophenyl)isoindole-1,3-dione can result in various molecular and cellular effects. For instance, it has been suggested that this compound may have potential as an antipsychotic agent . Additionally, it has been indicated that isoindoline-1,3-diones exhibit potential as anti-Alzheimer’s agents due to their strong inhibitory capacity against cholinesterase’s .
生化学分析
Biochemical Properties
2-(2-Aminophenyl)isoindole-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways. The compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of 2-(2-Aminophenyl)isoindole-1,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-Aminophenyl)isoindole-1,3-dione exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in enzyme activity, receptor signaling, and gene expression. The compound’s ability to interact with multiple targets makes it a versatile molecule with potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Aminophenyl)isoindole-1,3-dione can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its long-term efficacy. Additionally, long-term exposure to the compound can lead to changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(2-Aminophenyl)isoindole-1,3-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
2-(2-Aminophenyl)isoindole-1,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular metabolism and energy production. Understanding these interactions is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-(2-Aminophenyl)isoindole-1,3-dione is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and distribution in different tissues .
Subcellular Localization
The subcellular localization of 2-(2-Aminophenyl)isoindole-1,3-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy .
特性
IUPAC Name |
2-(2-aminophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJOEZGYYINOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350094 | |
| Record name | 2-(2-aminophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4506-62-1 | |
| Record name | 2-(2-aminophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)
![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)
![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)

![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)



![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)
